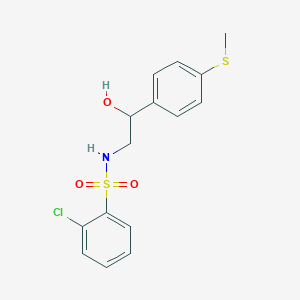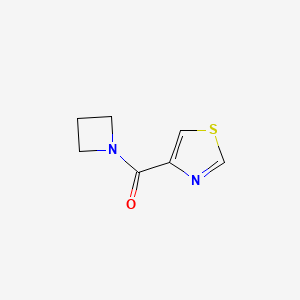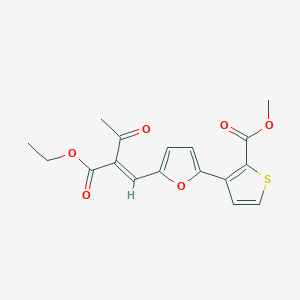
2-Chlor-N-(2-Hydroxy-2-(4-(Methylthio)phenyl)ethyl)benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide is a complex organic compound characterized by its distinct molecular structure, which includes a chlorinated aromatic ring, a sulfonamide group, and a hydroxy-substituted ethyl chain linked to a methylthiophenyl group. This multifaceted structure is the cornerstone of its unique chemical and biological properties, making it a significant compound of interest in various scientific domains.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide has been extensively studied for its applications across multiple scientific fields:
Chemistry: : Utilized as a precursor in the synthesis of more complex molecules, serving as a building block for novel compounds.
Biology: : Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: : Investigated for therapeutic potentials, particularly in targeting specific molecular pathways associated with diseases.
Industry: : Used in the development of specialty chemicals, including dyes, pigments, and materials with specific functional properties.
Wirkmechanismus
Target of Action
Benzenesulfonamides are known to inhibit carbonic anhydrases, enzymes that assist rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions .
Mode of Action
Benzenesulfonamides, like “2-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide”, typically work by binding to the active site of carbonic anhydrases, inhibiting the enzyme’s function .
Biochemical Pathways
By inhibiting carbonic anhydrases, benzenesulfonamides can disrupt numerous physiological processes that rely on rapid pH regulation, such as respiration and the transport of carbon dioxide/bicarbonate in the blood .
Pharmacokinetics
The ADME properties of benzenesulfonamides can vary greatly depending on their specific structures. Generally, they are well absorbed and can cross cell membranes. They are metabolized in the liver and excreted in the urine .
Action Environment
The action, efficacy, and stability of benzenesulfonamides can be influenced by various environmental factors, including pH and the presence of other substances that can interact with the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 2-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide typically begins with the chlorination of benzenesulfonamide. The intermediate product undergoes a series of reactions, including the introduction of the hydroxy group via an ethylation process, followed by the addition of the methylthiophenyl group through nucleophilic substitution. Critical reaction conditions include the use of suitable solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods: : Industrial production of this compound often leverages optimized synthetic routes for scalability. This includes continuous flow processes for the chlorination and ethylation steps, ensuring consistency and efficiency in large-scale manufacturing. Advanced purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the sulfur moiety, to form sulfoxides and sulfones.
Reduction: : Reduction processes may target the nitro groups, if present, converting them to amines.
Substitution: : Aromatic substitution reactions can occur, especially on the chlorinated ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide, often in an acidic medium.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: : Reagents like sodium ethoxide or organometallic compounds facilitate substitution reactions, with conditions varying based on the desired substitution pattern.
Major Products: : The major products formed from these reactions depend on the specific process:
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Conversion to amine derivatives.
Substitution: : Generation of various functionalized derivatives with altered physicochemical properties.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, 2-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide stands out due to its unique structure and resultant properties. Similar compounds include:
2-chloro-N-(2-hydroxy-2-(4-methylphenyl)ethyl)benzenesulfonamide: : Lacks the methylthio group, resulting in different biological activity.
2-chloro-N-(2-hydroxy-2-(4-(methylsulfinyl)phenyl)ethyl)benzenesulfonamide: : Contains a sulfoxide group, leading to distinct chemical reactivity.
This comparison highlights the unique functional groups present in 2-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide, which confer specific chemical and biological properties that differentiate it from its analogs.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S2/c1-21-12-8-6-11(7-9-12)14(18)10-17-22(19,20)15-5-3-2-4-13(15)16/h2-9,14,17-18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGWZSHJLCGJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-butan-2-yl-2-[8-(3-methylbutyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide](/img/structure/B2573892.png)

![2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE](/img/structure/B2573894.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide](/img/structure/B2573896.png)
![N-(2-methoxyethyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2573897.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2573898.png)


![4-[6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,5-dien-1-imine](/img/structure/B2573906.png)
![N-(2-methoxy-5-methylphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2573910.png)
![Ethyl 2-[(3-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B2573911.png)


